molecular formula C10H8F2O4 B1454084 (2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid CAS No. 1250806-18-8

(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid

Cat. No. B1454084
CAS RN: 1250806-18-8
M. Wt: 230.16 g/mol
InChI Key: MQNFHTOGTMBNEZ-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” is a compound that has been mentioned in the context of being a part of certain complex structures . It is also mentioned in a patent related to immunomodulators .


Molecular Structure Analysis

The molecular structure of compounds containing the “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)” moiety has been studied using single crystal X-ray diffraction .

Scientific Research Applications

Pharmacological Characteristics and Antioxidant Activity

Pharmacological Characteristics of Vanillic Acid

Vanillic acid, a dihydroxybenzoic acid analog, showcases effective antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact on oxidative stress-induced neurodegeneration highlights the compound's potential in treating various diseases (A. Ingole et al., 2021).

Analytical Methods for Antioxidant Activity

The review on analytical methods used in determining antioxidant activity emphasizes the significance of various assays, such as ORAC, HORAC, and ABTS, for assessing the antioxidant capacity of compounds, suggesting a framework for evaluating the antioxidant potential of related compounds (I. Munteanu & C. Apetrei, 2021).

Environmental and Toxicological Studies

Dioxin Characterization in Environmental Safety

A study on the sources of 1,2,8,9-tetrachlorodibenzo-p-dioxin in the aquatic environment reveals insights into the environmental impact and potential toxicity of chlorinated dioxins, providing a methodological approach for investigating related compounds in environmental and safety contexts (R. Wenning et al., 1992).

Gallic Acid's Pharmacological Activities

Gallic acid's anti-inflammatory mechanisms, involving MAPK and NF-κB signaling pathways, demonstrate its potential in treating inflammation-related diseases. This illustrates how studies on the pharmacological activities of similar compounds can inform research applications (Jinrong Bai et al., 2020).

Analytical and Environmental Reviews

Analytical Methods for Determining Antioxidant Activity

An in-depth review of the tests used for antioxidant activity determination provides a comprehensive overview of methods applicable to studying compounds like “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” for their antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Polymers Based on Divalent Metal Salts

The review on polymers derived from divalent metal salts of p-aminobenzoic acid suggests potential synthetic pathways and applications for similar compounds in creating metal-incorporated polymers, hinting at synthetic and application-oriented research directions (H. Matsuda, 1997).

Future Directions

The future directions for research on “(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid” and related compounds could include further studies on their synthesis, properties, and potential applications. For example, the urease inhibitory activity of a related compound suggests potential applications in the treatment of diseases related to urease .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-10(12,9(13)14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNFHTOGTMBNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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